N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-4-carboxamide
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Overview
Description
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-4-carboxamide is a complex organic compound that belongs to the class of benzotriazine derivatives This compound is notable for its unique structure, which includes a benzotriazine ring fused with a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-4-carboxamide typically involves multiple steps:
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Formation of the Benzotriazine Core: : The initial step involves the synthesis of the benzotriazine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting with 2-methylpropylamine and an appropriate benzotriazine precursor, cyclization can be induced using a strong acid like hydrochloric acid or a base like sodium hydroxide.
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Attachment of the Pyridine Carboxamide Group: : The next step involves the introduction of the pyridine carboxamide group. This can be done through a coupling reaction, often facilitated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
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Final Purification: : The final product is purified using techniques such as recrystallization or chromatography to ensure the desired compound is obtained in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : This compound can undergo oxidation reactions, particularly at the methylpropyl group, leading to the formation of corresponding alcohols or ketones.
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Reduction: : Reduction reactions can target the oxo group in the benzotriazine ring, potentially converting it to a hydroxyl group.
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Substitution: : The compound can participate in substitution reactions, especially at the pyridine ring, where electrophilic or nucleophilic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-4-carboxamide has several applications in scientific research:
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Medicinal Chemistry: : This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.
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Biological Studies: : Researchers use this compound to investigate its effects on cellular processes and pathways, helping to elucidate its mechanism of action and potential therapeutic benefits.
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Chemical Research: : The compound serves as a model for studying the reactivity and properties of benzotriazine derivatives, contributing to the development of new synthetic methodologies and functional materials.
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Industrial Applications: : In industry, this compound might be used as an intermediate in the synthesis of more complex molecules or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Benzotriazine Derivatives: Compounds like 1,2,3-benzotriazine-4(3H)-one share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Pyridine Carboxamides: Compounds such as nicotinamide (vitamin B3) have a pyridine carboxamide structure but lack the benzotriazine moiety, resulting in different pharmacological profiles.
Uniqueness
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-4-carboxamide is unique due to its combined benzotriazine and pyridine carboxamide structure. This dual functionality allows it to interact with a broader range of biological targets, potentially enhancing its therapeutic efficacy and versatility compared to simpler analogs.
Properties
Molecular Formula |
C17H17N5O2 |
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Molecular Weight |
323.35 g/mol |
IUPAC Name |
N-[3-(2-methylpropyl)-4-oxo-1,2,3-benzotriazin-6-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H17N5O2/c1-11(2)10-22-17(24)14-9-13(3-4-15(14)20-21-22)19-16(23)12-5-7-18-8-6-12/h3-9,11H,10H2,1-2H3,(H,19,23) |
InChI Key |
SNLLEKAFIKCPKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=NC=C3)N=N1 |
Origin of Product |
United States |
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